Technical Monograph: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile
Technical Monograph: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile
The following technical guide provides an in-depth analysis of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile , a specialized fluorinated intermediate used in the synthesis of high-value pharmaceutical and agrochemical compounds.
[1]
Executive Summary
4-Hydroxy-3-(trifluoromethoxy)benzonitrile (CAS: 1093397-72-8) is a disubstituted phenol derivative characterized by the presence of a strong electron-withdrawing nitrile group (-CN) and a lipophilic trifluoromethoxy group (-OCF
Physicochemical Profile
This compound exhibits properties distinct from its non-fluorinated analogs (e.g., vanillin derivatives) due to the profound electronic and steric effects of the trifluoromethoxy group.
Key Identifiers & Properties
| Property | Data | Notes |
| IUPAC Name | 4-Hydroxy-3-(trifluoromethoxy)benzonitrile | Alternate: 2-(Trifluoromethoxy)-4-cyanophenol |
| CAS Number | 1093397-72-8 | |
| Molecular Formula | C | |
| Molecular Weight | 203.12 g/mol | |
| Appearance | White to off-white crystalline solid | Typical of halogenated phenols |
| Predicted pKa | 7.0 – 7.5 | Significantly more acidic than phenol (pKa 10) due to -CN and -OCF |
| LogP (Predicted) | ~2.5 | Enhanced lipophilicity vs. 4-hydroxybenzonitrile (LogP 1.[1][2]6) |
| H-Bond Donors | 1 (Phenolic OH) | |
| H-Bond Acceptors | 5 (N, O, 3xF) |
Electronic & Steric Effects[1]
-
Acidity Enhancement: The -CN group (Hammett
) and the -OCF group ( ) exert a synergistic electron-withdrawing effect.[1] This lowers the pKa of the phenolic proton, making it a facile nucleophile under mild basic conditions (e.g., K CO in acetone). -
Conformational Bias: The -OCF
group prefers an orthogonal conformation relative to the aromatic ring to minimize dipole repulsion, which can influence the binding affinity of derived ligands in protein pockets.[1]
Synthetic Methodologies
The synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile is typically achieved through functionalization of pre-existing trifluoromethoxy-aromatics, as direct trifluoromethoxylation of phenols is synthetically challenging.[1]
Primary Synthetic Route: Bromination-Cyanation Sequence
This is the most scalable industrial route, utilizing 2-(trifluoromethoxy)phenol as the starting material.[1]
Step 1: Regioselective Bromination
-
Reagents: Bromine (Br
) or N-Bromosuccinimide (NBS).[1] -
Solvent: Acetic acid or Acetonitrile.
-
Mechanism: Electrophilic aromatic substitution. The phenolic -OH is a strong ortho/para director.[1] The -OCF
group is weakly deactivating but directs ortho/para. Steric hindrance from the bulky -OCF group at position 2 directs the incoming bromine predominantly to the para-position (C4) relative to the hydroxyl group.[1] -
Product: 4-Bromo-2-(trifluoromethoxy)phenol.[1]
Step 2: Palladium-Catalyzed Cyanation [1]
-
Reagents: Zinc Cyanide (Zn(CN)
), Pd(PPh ) (catalyst). -
Solvent: DMF or NMP, heated to 80-100°C.
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with Zn(CN)
and reductive elimination to form the C-CN bond.[1]
Visualization of Synthetic Pathway
Figure 1: Step-wise synthesis from commercially available 2-(trifluoromethoxy)phenol.
Reactivity & Derivatization
The molecule possesses three distinct reactive centers: the phenolic hydroxyl, the nitrile group, and the aromatic core.
Phenolic O-Alkylation (Ether Synthesis)
Due to its enhanced acidity (pKa ~7.3), the hydroxyl group can be selectively alkylated without protecting the nitrile.
-
Protocol: React with alkyl halides (R-X) using mild bases like K
CO or Cs CO in polar aprotic solvents (DMF, DMSO). -
Application: This is the primary reaction used to attach this scaffold to larger drug pharmacophores.
Nitrile Transformations
The nitrile group at C1 is a versatile precursor for heterocycles:
-
Tetrazole Formation: Reaction with sodium azide (NaN
) yields 5-substituted tetrazoles, which are bioisosteres of carboxylic acids.[1] -
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxamide or carboxylic acid.
-
Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH
) yields the benzylamine.
Reactivity Map[5]
Figure 2: Divergent synthesis pathways utilizing the hydroxyl and nitrile functional handles.[1]
Medicinal Chemistry Applications
The "Fluorine Effect"
The -OCF
-
Metabolic Stability: The C-F bonds are resistant to cytochrome P450 oxidation. The group blocks metabolic attack at the C3 position.
-
Lipophilicity Modulation: It increases lipophilicity (
LogP ~ +1.04) more than a methyl or chloro group, improving blood-brain barrier (BBB) penetration.[1] -
Bioisosterism: It acts as a stable, lipophilic bioisostere for a methoxy (-OCH
) group, preventing O-dealkylation.[1]
Case Use: Scaffold Hopping
In drug discovery programs, replacing a 4-cyanophenol or 3-chloro-4-hydroxybenzonitrile moiety with 4-hydroxy-3-(trifluoromethoxy)benzonitrile often results in improved potency due to the unique electronic distribution and the ability of the fluorine atoms to engage in multipolar interactions with protein backbones.[1]
Handling & Safety Information
-
Hazards: Like most halogenated phenols and nitriles, this compound is an Irritant (Skin/Eye/Respiratory) . It is harmful if swallowed or inhaled.[2][4]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The phenol is prone to oxidation over long periods if exposed to air.
-
Disposal: Must be disposed of as hazardous chemical waste, specifically segregating it from oxidizers.
References
-
PubChem Compound Summary. (2025). 4-Hydroxy-3-(trifluoromethyl)benzonitrile (Analog Reference).[1] National Center for Biotechnology Information. Link[1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile (CAS 1093397-72-8).[1][3] Merck KGaA. Link
- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (General reference on OCF3 properties).
-
ChemicalBook. (2025). CAS 1093397-72-8 Entry.[1][3][5]Link[1]
Sources
- 1. Showing Compound Diethyl malonate (FDB000728) - FooDB [foodb.ca]
- 2. 3-Hydroxy-4-(trifluoromethyl)benzonitrile | C8H4F3NO | CID 59462958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accelachem.com [accelachem.com]
- 4. 3-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2782944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
